2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
Description
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a pyridazinone derivative characterized by a furan-2-yl substituent at the 3-position of the pyridazinone ring and a 2-methoxybenzyl acetamide group. Its molecular formula is C18H17N3O4 (assuming structural similarity to ), with a molecular weight of 339.3 g/mol.
The furan ring introduces electron-rich aromaticity, which may influence metabolic stability and binding interactions compared to halogenated or alkylated analogs.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-15-6-3-2-5-13(15)11-19-17(22)12-21-18(23)9-8-14(20-21)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKRLVIWLWPUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone core can produce dihydropyridazinones.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for:
- Antimicrobial Activity : Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown efficacy against bacteria and fungi, which suggests potential applications in treating infections .
- Anticancer Properties : Studies have highlighted the ability of pyridazine derivatives to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This mechanism posits that the compound could be developed as a novel anticancer agent .
The biological activities of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide extend beyond antimicrobial and anticancer effects:
- Antioxidant Activity : Compounds with similar furan and pyridazine structures have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways, providing a basis for drug development targeting metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by NiloZanatta et al. reported on the antimicrobial activity of furan derivatives against various pathogens including Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited better activity compared to standard antibiotics, suggesting that similar compounds could be effective in clinical settings .
Case Study 2: Anticancer Mechanism
Research published in Nature indicated that pyridazine derivatives could stabilize telomeric G-quadruplex DNA structures. This stabilization is crucial because it can inhibit cancer cell growth by interfering with telomere maintenance mechanisms. The study's findings support further exploration of compounds like 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide for anticancer therapies .
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties of Pyridazinone Derivatives
Key Observations :
- Substituent Position : The target compound’s 2-methoxybenzyl group (vs. 4-methoxy in ) may alter binding pocket interactions due to steric and electronic effects .
- Heterocyclic vs.
- Dual Substituents : Compounds like 14g () and 8a () combine methyl or methylthio groups with aryl moieties, balancing lipophilicity and steric bulk for receptor modulation .
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article compiles diverse findings regarding its synthesis, biological effects, and mechanisms of action.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 923074-03-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the furan ring and the formation of the pyridazinone moiety, followed by coupling with an acetamide derivative. Common reagents include bases like cesium carbonate in solvents such as dimethylformamide (DMF) under controlled temperatures to optimize yield and purity .
Antitumor Activity
Numerous studies have evaluated the antitumor potential of this compound. For instance, in a study assessing various derivatives, it was found that certain compounds exhibited significant growth inhibition against cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (GI50) values indicated promising activity:
| Compound | MCF-7 GI50 (µM) | NCI-H460 GI50 (µM) |
|---|---|---|
| 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide | 10.9 ± 0.5 | 12.0 ± 0.8 |
| Doxorubicin | 0.0428 ± 0.0082 | 0.0940 ± 0.0087 |
These results suggest that this compound may be a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been investigated for its antimicrobial effects. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) for these pathogens was reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Candida albicans | 64 |
These findings indicate potential applications in treating infections caused by resistant strains .
The biological activity of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is believed to involve its interaction with specific molecular targets within cells. The furan and pyridazine moieties may interact with enzymes or receptors, potentially inhibiting their activity and disrupting cellular pathways critical for tumor growth and microbial survival .
Case Studies
- Antitumor Efficacy in Breast Cancer Models : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls, highlighting its potential as a therapeutic agent in breast cancer .
- Antimicrobial Screening : In another investigation, derivatives were tested against a panel of bacterial and fungal strains, showing broad-spectrum antimicrobial activity, particularly against Candida albicans, which is known for its resistance to conventional treatments .
Q & A
Q. Methodological
- Column chromatography : Use silica gel with gradient elution (e.g., DCM:MeOH 0–4%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
- HPLC : Employ C18 reverse-phase columns with acetonitrile/water gradients for analytical validation .
How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Q. Data Analysis
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) and assign coupling constants .
- Cross-referencing : Compare data with structurally similar compounds (e.g., pyridazinone derivatives in ).
What strategies are recommended for designing biological activity assays?
Q. Biological Evaluation
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinones’ affinity for ATP-binding pockets) .
- In vitro models : Use C. albicans or A. flavus for antifungal screening, as done for hydrazinyl acetamide complexes .
- Mechanistic studies : Employ SPR or microscale thermophoresis to quantify binding constants .
What computational methods elucidate the compound’s mechanism of action?
Q. Mechanistic Studies
- Docking simulations : Use AutoDock Vina to predict interactions with targets like DNA topoisomerases .
- DFT calculations : Analyze charge distribution to identify reactive sites (e.g., furan’s electrophilic centers) .
- MD simulations : Model solvation effects and stability in biological membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
